2,7-Diaminophenazine
Overview
Description
Synthesis Analysis
2,7-Diaminophenazine and its derivatives can be synthesized through various methods, including the condensation of phenylene diamine derivatives or by using catalytic systems to facilitate the formation of the phenazine structure. The synthesis process often involves multi-step reactions that can include the use of biocatalysts or green chemistry procedures to improve efficiency and reduce environmental impact (Pereteanu & Müller, 2013).
Molecular Structure Analysis
The molecular structure of 2,7-Diaminophenazine is characterized by the presence of two amine groups attached to the phenazine ring, which significantly influences its electronic and optical properties. Studies using density functional theory (DFT) have been conducted to understand the electronic structure and stability of phenazine derivatives, providing insights into their electronic properties and potential applications in electronic devices (Abdolmaleki, Tavakol, Molavian, & Firouz, 2014).
Chemical Reactions and Properties
2,7-Diaminophenazine participates in various chemical reactions, leveraging its amine groups for nucleophilic substitution reactions. These reactions enable the synthesis of complex organic compounds, including pharmaceuticals and polymers. Its reactivity has been utilized in the development of recyclable nanocatalysts for organic synthesis, highlighting its versatility in chemical transformations (Mohammadnia, Aghdastinat, Kamalzadeh, & Nabaei, 2022).
Scientific Research Applications
Fluorescent Probe for Copper (II) Ion Detection : 2,3-Diaminophenazine is used as a fluorescent probe for the selective detection of Cu2+ ions in aqueous media, demonstrating its potential in environmental and biological systems (Udhayakumari et al., 2014).
Antiproliferative Activity Against Cancer : It serves as a precursor for synthesizing novel phenazine derivatives with significant antiproliferative activity against human lung carcinoma and colorectal cancer cell lines (Mahran et al., 2015).
Study of Pharmacological and Photoconductive Properties : 2,3-Diaminophenazine was reviewed for its pharmacological and photoconductive properties, indicating a broader scope in pharmaceutical and material sciences (Bahnasawy & Ahwany, 2007).
Determination of Hydroxyl Radical in Fenton System : Its derivative, 2,3-Diaminophenazine, was used to measure hydroxyl radical production in a Fenton system under visible light illumination, showing its utility in analytical chemistry (Fang et al., 2009).
Electrochemical Studies : The redox properties of 2,3-Diaminophenazine have been investigated, highlighting its applications in electrochemistry (Kishioka, 2013).
Sensitive Chemosensor for Cyanide Detection : It has been used to develop an efficient chemosensor for selective cyanide detection in water, indicating its relevance in environmental monitoring (Yong et al., 2018).
Interaction with DNA : Studies on the interaction between 2,3-Diaminophenazine and DNA through electrochemical methods and UV/Vis spectroscopy have been conducted, which is relevant for molecular biology research (Niu et al., 2004).
Genotoxicity Studies : The genotoxic effects of 2,3-Diaminophenazine were evaluated, indicating its importance in toxicological studies (Cebulska-Wasilewska et al., 1999).
Safety And Hazards
The safety data sheet for 2,7-Diaminophenazine indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment .
properties
IUPAC Name |
phenazine-2,7-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXLTODDKYXLAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C3C=CC(=CC3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152737 | |
Record name | 2,7-Diaminophenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diaminophenazine | |
CAS RN |
120209-97-4 | |
Record name | 2,7-Diaminophenazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120209-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Diaminophenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120209974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Diaminophenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-PHENAZINEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZPH5H8LRJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.